2,4-Dibromo Estrone

描述

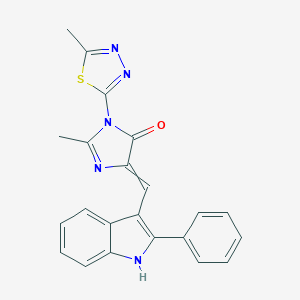

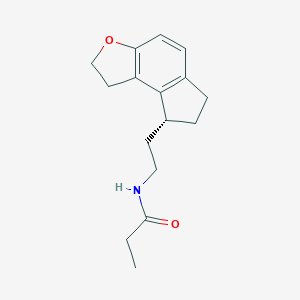

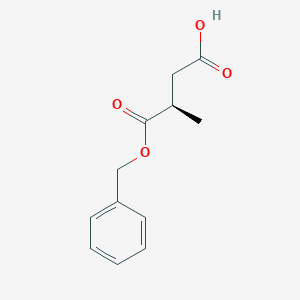

2,4-Dibromo estrone is a brominated derivative of the steroid hormone estrone. Estrone is one of the three naturally occurring estrogens, which are critical for various biological processes in the human body, particularly in the female reproductive system. The dibromination at positions 2 and 4 on the estrone molecule indicates the addition of bromine atoms, which can significantly alter the chemical and biological properties of the compound.

Synthesis Analysis

The synthesis of 2,4-dibromo estrone derivatives has been described in the literature. Specifically, the preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17β-diol 3,17-diacetate, a precursor of radiolabeled estradiol, has been detailed. This compound is synthesized for the purpose of quantitatively determining estradiol receptors, which are important for understanding estrogen signaling pathways . Additionally, 6-alkoxy compounds related to this dibromo estrone derivative have been prepared and investigated, although the specific details of these compounds are not provided in the abstracts .

Molecular Structure Analysis

The molecular structure of 2,4-dibromo estrone derivatives, such as the 2,4-bis(bromomethyl)-estrone methyl ether, includes two reactive bromomethyl groups. These groups are capable of undergoing chemical reactions with various amino acids like cysteine, tryptophan, and histidine, as well as with compounds containing sulfhydryl groups . The presence of these bromomethyl groups is indicative of the compound's potential for bifunctional alkylation, which can be a significant factor in its biological activity.

Chemical Reactions Analysis

2,4-Bis(bromomethyl)-estrone methyl ether reacts with amino acids and sulfhydryl-containing compounds under physiological conditions (0.05 M phosphate buffer pH 7.0). The stoichiometry of its reaction with cysteine has been analyzed, confirming the presence of two reactive bromomethyl groups in the compound . These reactions are important for understanding the compound's interaction with biological molecules and its potential use in biochemical research.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-dibromo estrone derivatives are not detailed in the provided abstracts, the presence of bromine atoms is known to influence such properties. Bromine is a heavy atom that can impact the molecular weight, polarity, and reactivity of the compound. The antiestrogenic activity of 2,4-bis(bromomethyl)-estrone methyl ether has been evaluated, showing that it lacks estrogenic activity but possesses a significant and persistent antiestrogenic effect. This effect was demonstrated by its influence on uterine glucose-6-phosphate dehydrogenase activity in ovariectomized rats .

科学研究应用

Photocatalytic Removal in Water

The removal of estrone, including its derivatives such as 2,4-Dibromo Estrone, from water and wastewater has been studied using photocatalysis. This process is effective in degrading or removing estrone under specific conditions. Key factors influencing the efficiency of this method include the load and type of the catalyst, the wavelength of radiation used, and the pH of the water. Such removal is crucial due to estrone's classification as an endocrine-disrupting compound (EDC) which can adversely affect human and wildlife endocrine systems (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).

Impact on Hematopoietic Microenvironment

Research has indicated that estrone, including its variants like 2,4-Dibromo Estrone, influences the hematopoietic microenvironment and osteogenesis. It has been used in experimental models to study myelofibrosis, a condition characterized by fibrosis of the bone marrow and extramedullary myelopoiesis. These models have provided insights into human myelofibrosis and the potential mechanisms disrupting hematopoiesis during the development of this condition (Almazov, Ivasenko, & Zaritskii, 1990).

Anti-Breast Cancer Activities

Certain derivatives of estrone, such as 2,4-Dibromo Estrone, have been explored for their anti-breast cancer activities. Synthesized estrone derivatives have shown potential in decreasing tumor volume and inhibiting the growth of breast cancer cells. This includes both in vitro and in vivo studies, suggesting the potential of these compounds as anticancer agents (Amr et al., 2018).

Molecular Recognition and Separation

The development of molecularly imprinted polymers (MIPs) for estrone recognition is another area of research. These MIPs, incorporating magnetic nanoparticles, have been designed for specific recognition and biochemical separation of estrone. This technology is significant for applications in biochemistry and pharmaceuticals, where selective recognition of specific molecules like 2,4-Dibromo Estrone is required (Wang et al., 2009).

Mitotic Arrest and Apoptosis in Cancer Cells

Research has also shown that sulfamoylated derivatives of estrone, which could include 2,4-Dibromo Estrone, have differential effects on inducing mitotic arrest and apoptosis in human breast cancer cells. These derivatives have been found to be more potent than their parent compounds in inhibiting cell growth and could serve as effective anticancer agents (MacCarthy-Morrogh et al., 2000).

安全和危害

The safety and hazards of 2,4-Dibromo Estrone are not explicitly detailed in the available literature. However, it is known that estrone, a related compound, may cause cancer and may damage fertility or the unborn child8.

未来方向

The future directions of 2,4-Dibromo Estrone research are not explicitly detailed in the available literature. However, it is known that estrone and its derivatives have attracted several chemists as a target for executing new methodologies on this complex yet useful steroid2. The oximes bearing halogens in the A-ring, such as 2,4-diiodoestrone oxime and 2,4-dibromoestrone oxime, have been synthesized and studied for their potential antitumor interest4.

属性

IUPAC Name |

(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3/t9-,10+,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWYVIICKQEYPO-HIONPOMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

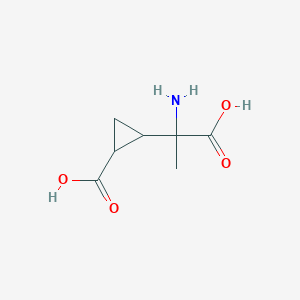

![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)

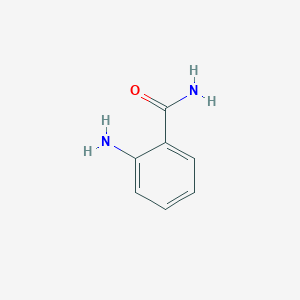

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)